Delgocitinib
Overview
Description
Delgocitinib is a pharmaceutical compound developed by Japan Tobacco for the treatment of autoimmune disorders and hypersensitivity, including inflammatory skin conditions such as atopic dermatitis . It is a janus kinase inhibitor that targets all members of the janus kinase family, including janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2 . This compound is marketed under the brand name Corectim and has received approval in Japan for the treatment of atopic dermatitis .
Scientific Research Applications
Delgocitinib has a wide range of scientific research applications, including:
Mechanism of Action
Delgocitinib exerts its effects by inhibiting the janus kinase signaling pathway, which is involved in the pathogenesis of chronic inflammatory skin diseases . By blocking the activation of janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2, this compound reduces the production of pro-inflammatory cytokines such as interleukin 4, interleukin 13, and interleukin 31 . This inhibition leads to a decrease in inflammation and alleviation of symptoms associated with conditions like atopic dermatitis .
Safety and Hazards
Delgocitinib has several safety precautions associated with it. It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .
Future Directions
Delgocitinib, the first topical JAK inhibitor to be approved for atopic dermatitis, has shown promise in its preclinical pharmacology, pharmacokinetics, metabolism, and safety. Existing clinical trials and future directions are positive . It is also under investigation in clinical trial NCT03683719 for the treatment of chronic hand eczema .
Biochemical Analysis
Biochemical Properties
Delgocitinib inhibits all members of the JAK family, including JAK1, JAK2, JAK3, and tyrosine kinase 2 . These kinases play an essential role in mediating the biological effects of several inflammatory cytokines, such as IL-4, IL-13, and IL-31, which are elevated in patients with atopic dermatitis .
Cellular Effects
This compound exerts its effects on various types of cells by blocking the activation of the JAK-STAT signaling pathway . This pathway contributes to the pathogenesis of chronic inflammatory skin diseases . By inhibiting this pathway, this compound can control the inflammation and hypersensitivity associated with these conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the JAK-STAT signaling pathway . This compound competes with ATP for the catalytic ATP-binding site in JAKs . This competition results in the inhibition of JAKs, thereby blocking the signaling pathway and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-term safety and efficacy for up to 36 weeks . No new safety concerns were identified during this period, and the drug’s effects remained consistent over time .
Transport and Distribution
As a topical treatment, this compound is applied directly to the affected area, suggesting that it may be distributed locally at the site of application .
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. As a JAK inhibitor, it is likely to interact with JAKs, which are located in the cytoplasm of the cell
Preparation Methods
The synthesis of delgocitinib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a spirocyclic structure, which is a crucial component of this compound’s chemical framework . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Delgocitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Comparison with Similar Compounds
Delgocitinib is unique among janus kinase inhibitors due to its broad-spectrum activity against all members of the janus kinase family . Similar compounds include:
Tofacitinib: Another janus kinase inhibitor that primarily targets janus kinase 1 and janus kinase 3.
Baricitinib: A selective inhibitor of janus kinase 1 and janus kinase 2, used for the treatment of rheumatoid arthritis.
Ruxolitinib: Targets janus kinase 1 and janus kinase 2 and is used for the treatment of myelofibrosis and polycythemia vera.
This compound’s ability to inhibit all janus kinase family members makes it particularly effective in treating a broader range of inflammatory conditions .
properties
IUPAC Name |
3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWYYZBZNSPDT-ZBEGNZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336933 | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263774-59-9 | |
Record name | Delgocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delgocitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELGOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.